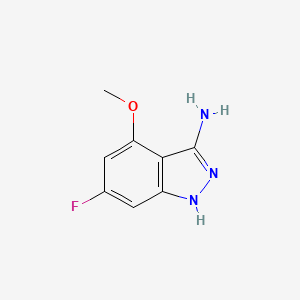

6-Fluoro-4-methoxy-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1240518-42-6 |

|---|---|

Molecular Formula |

C8H8FN3O |

Molecular Weight |

181.17 g/mol |

IUPAC Name |

6-fluoro-4-methoxy-1H-indazol-3-amine |

InChI |

InChI=1S/C8H8FN3O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) |

InChI Key |

QVFSZQBFFBLSJP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=NN2)N)F |

Origin of Product |

United States |

Pharmacological Investigations and Biological Target Modulation by 6 Fluoro 4 Methoxy 1h Indazol 3 Amine and Its Derivatives

In Vitro Pharmacological Profiling and Cellular Assays

In vitro studies and cellular assays form the cornerstone of understanding the pharmacological profile of new chemical entities. For indazole derivatives, these evaluations have revealed significant interactions with a wide array of enzymes and receptors, as well as potent effects on cell proliferation and microbial growth.

Derivatives of the indazole nucleus have demonstrated inhibitory activity against a diverse range of enzymes implicated in various pathological conditions, particularly in cancer and infectious diseases.

Fibroblast Growth Factor Receptors (FGFR): The FGFR family of tyrosine kinases is a validated target in cancer therapy due to its role in cell proliferation and migration. nih.gov Numerous indazole derivatives have been developed as potent FGFR inhibitors. nih.gov For instance, a series of 1H-indazol-3-amine derivatives were designed, with compound 99 emerging as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. nih.gov Another derivative, 100 , featuring a 2,6-difluoro-3-methoxyphenyl group, showed potent enzymatic activity against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov Further studies identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine as an effective FGFR1 inhibitor with an IC50 value of 100 nM. benthamdirect.com Fragment-led de novo design has also yielded indazole-based inhibitors of FGFR1-3, with potencies in the micromolar range (0.8–90 μM). nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway and a target for cancer immunotherapy. Research efforts have been directed towards developing indazole derivatives as IDO1 inhibitors. nih.gov

Janus Kinase (JAK): The JAK family of tyrosine kinases is central to cytokine signaling pathways involved in inflammation and myeloproliferative disorders. nih.govnih.gov Indazole-based compounds have been identified as effective JAK inhibitors. A fragment screening approach led to the development of 6-arylindazole derivatives, which were optimized using structure-based design to achieve potent JAK inhibition. nih.govacs.org For example, compound 74k from a series of 6-arylindazoles was identified as a highly active JAK inhibitor with a pIC50 of 6.77. nih.gov Another study identified 3-Amino-N-(2,6-dichlorophenyl)-1H-indazole-5-carboxamide as a promising hit with nanomolar affinity for JAK2. mdpi.com

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase that is a hallmark of chronic myeloid leukemia. Indazole derivatives have been investigated as potential Bcr-Abl inhibitors. nih.gov Additionally, inhibitors of the JNK pathway, which can be based on an indazole structure, may block cellular transformation caused by Bcr-Abl expression. google.com

Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a transcription factor that plays a critical role in tumor adaptation to hypoxic environments, making it an attractive cancer target. nih.govnih.gov Indazole derivatives are reported as potent HIF-1α inhibitors. nih.govtandfonline.com The compound YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole) is a well-known potent HIF-1α inhibitor and is considered a significant drug candidate against this target. tandfonline.com Molecular modeling and 3D-QSAR studies have been employed to understand the structural requirements for indazole derivatives to inhibit HIF-1α effectively. nih.govtandfonline.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. ijddmr.org Consequently, it is a major target for anti-cancer drug development. wikipedia.org The indazole scaffold is present in several multi-kinase inhibitors that target VEGFR-2, such as Pazopanib and Axitinib (B1684631). researchgate.netrsc.org Numerous novel indazole-based derivatives have been designed and synthesized specifically as VEGFR-2 inhibitors. nih.govresearchgate.netresearchgate.net One potent compound, 30 , was found to inhibit VEGFR-2 with an IC50 of 1.24 nM. nih.gov Another series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl) acetamide (B32628) derivatives also exhibited excellent inhibitory activity against VEGFR-2. ijddmr.org

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com A series of (aza)indazole derivatives were developed, leading to compound 16 , which showed effective and selective COX-2 inhibitory activity with an IC50 value of 0.409 µM. nih.govnih.gov

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for bacterial survival and a validated target for antibiotics. nih.govnih.gov A novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit of DNA gyrase. acs.org These compounds, developed through structure-based drug design, show excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgresearchgate.net

Information regarding the inhibition of Receptor-interacting protein kinase 2 (RIP2), Tyrosine Threonine Kinase (TTK), and β-ketoacyl-ACP synthase (KasA) by 6-Fluoro-4-methoxy-1H-indazol-3-amine or its direct derivatives was not prominent in the search results.

| Compound/Series | Target Enzyme | Key Findings (IC50/pIC50) | Reference |

|---|---|---|---|

| Compound 99 | FGFR1 | IC50 = 2.9 nM | nih.gov |

| Compound 100 | FGFR2 | IC50 = 2.0 ± 0.8 nM | nih.gov |

| 6-Arylindazole 74k | JAK | pIC50 = 6.77 | nih.gov |

| YC-1 | HIF-1α | Potent inhibitor | tandfonline.com |

| Compound 30 | VEGFR-2 | IC50 = 1.24 nM | nih.gov |

| Compound 16 | COX-2 | IC50 = 0.409 µM | nih.govnih.gov |

| Indazole Series | DNA Gyrase B | Excellent enzymatic activity | nih.govacs.org |

The structural features of indazole derivatives also allow them to interact with various cellular receptors, acting as either agonists or antagonists.

Selective Estrogen Receptor Degraders (SERDs): Indazole-based compounds have been investigated as SERDs. Structure-activity relationship studies revealed that replacing an ethyl group with a cyclobutyl group enhanced potency in this class of compounds. nih.gov

Glucocorticoid Receptor (GR): An indazole-based series of nonsteroidal GR agonists has been reported. nih.govdocumentsdelivered.com Exploration of this scaffold yielded compounds with nanomolar affinity for the GR, with some indications of selectivity for the desired transrepression mechanism. nih.gov Further work on indazolyl amides led to the discovery of exceptionally potent GR agonists. lookchem.com

CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists of human CCR4. The most potent compounds in this series included those with a methoxy (B1213986) or hydroxyl group at the C4 position of the indazole ring. Analogue 6 (GSK2239633A) was identified as a potent antagonist and was selected for further development. acs.org

No specific findings were identified for the interaction of this compound or its close derivatives with Serotonin Receptors or Cannabinoid Receptors in the provided search results.

Consistent with their activity as inhibitors of kinases involved in cell growth, many indazole derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines. scribd.comrsc.org

A series of indazol-pyrimidine derivatives were tested against three cancer cell lines. Compounds 4f and 4i showed significant inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 1.629 µM and 1.841 µM, respectively, which was more potent than the reference drug. nih.gov These compounds were also effective against Caco2 and A549 cell lines and were found to induce apoptosis by activating caspase-3/7. nih.gov

Another study reported on 1H-indazole-3-amine derivatives, where compound 6o displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov Notably, this compound showed good selectivity, as it was significantly less toxic to normal HEK-293 cells (IC50 = 33.2 µM). nih.gov

Furthermore, a series of indazole derivatives were synthesized and evaluated, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org In the 4T1 breast cancer cell line, compound 2f inhibited proliferation, suppressed colony formation, and promoted apoptosis. rsc.org

| Compound | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| 4f | MCF-7 | Breast Cancer | 1.629 µM | nih.gov |

| 4i | MCF-7 | Breast Cancer | 1.841 µM | nih.gov |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |

| 2f | Various | - | 0.23–1.15 μM | rsc.org |

The indazole scaffold is a component of compounds with significant antimicrobial properties. nih.govnih.gov As previously noted, a novel class of indazole derivatives acts as inhibitors of bacterial DNA Gyrase B, conferring excellent antibacterial activity against clinically important Gram-positive pathogens, including MRSA and fluoroquinolone-resistant strains. nih.govnih.govacs.org The antibacterial properties of indazole derivatives have also been noted in the context of secondary infections in skin ulcers. mdpi.com While some reports mention antifungal activity as a general property of the indazole class, detailed evaluations were less prominent in the search results compared to the antibacterial data. researchgate.netresearchgate.net

Indazole derivatives have shown significant promise as agents against various protozoan parasites. researchgate.net Extensive research has focused on their activity against Leishmania species, the causative agents of leishmaniasis. mdpi.comnih.gov

A series of 3-alkoxy-1-benzyl-5-nitroindazoles demonstrated potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis (IC50 = 0.43–5.6 µM), L. infantum (IC50 = 1.2–3.8 µM), and L. mexicana (IC50 = 1–2.2 µM). mdpi.com Another study on 2-benzyl-5-nitroindazolin-3-one derivatives found that the compound 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate had an IC50 of 0.46 µM against L. amazonensis amastigotes with a high selectivity index of 875. nih.govresearchgate.net Additionally, 3-chloro-6-nitro-1H-indazole derivatives showed moderate to strong activity against L. infantum. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of the parasite enzyme trypanothione (B104310) reductase. nih.gov

Beyond Leishmania, the antiprotozoal activity of indazoles has been reported against Trypanosoma cruzi and Trichomonas vaginalis. mdpi.comnih.gov

Preclinical Evaluation of this compound Analogues

Select indazole derivatives have progressed from in vitro screening to preclinical evaluation in animal models, demonstrating in vivo efficacy.

For antibacterial applications, indazole-based GyrB inhibitors showed good animal efficacy in various mouse infection models as a result of their excellent antibacterial activity and favorable pharmacokinetic properties. nih.govacs.org

In the context of antileishmanial activity, the indazole derivative NV6 was evaluated in a BALB/c mouse model of cutaneous leishmaniasis caused by L. amazonensis. mdpi.com The compound, administered intralesionally, demonstrated leishmanicidal activity comparable to the control drug amphotericin B, significantly reducing lesion development and parasite load. mdpi.com

For anti-inflammatory potential, an indazole-based glucocorticoid receptor agonist, compound 28 , showed in vivo efficacy in a mouse lipopolysaccharide (LPS)-induced TNFα model. nih.gov

In oncology, the indazole derivative 2f , which showed potent in vitro antiproliferative activity, was able to suppress the growth of a 4T1 tumor model in vivo without obvious side effects. rsc.org Furthermore, the potent VEGFR-2 inhibitor, compound 30 , demonstrated favorable pharmacokinetic profiles in mice and suppressed tumor angiogenesis in a zebrafish model. nih.gov

Finally, a dual-action indazole derivative, compound 38 , which acts as both an angiotensin II type 1 (AT1) receptor antagonist and a partial PPARγ agonist, was tested in preclinical models. Its dual pharmacology was demonstrated in both a spontaneously hypertensive rat (SHR) model and an insulin-resistant Zucker fa/fa rat model. nih.gov

Information regarding "this compound" is not publicly available.

Extensive research has been conducted to gather specific data on the chemical compound this compound, focusing on its pharmacological and biological properties as per the requested outline. However, there is no publicly available scientific literature or data that specifically details the in vivo efficacy, pharmacokinetic assessments, or mechanistic studies of this particular compound.

The search for information encompassed a thorough review of scientific databases and publications. Unfortunately, no studies were found that investigated the efficacy of this compound in animal models of diseases such as tuberculosis or inflammation. Similarly, there is a lack of preclinical data regarding its pharmacokinetic profile.

Furthermore, no research appears to have been published on the mechanistic aspects of this compound's biological action. This includes a lack of information on its molecular interactions with specific biomolecules and its effects on cellular signaling pathways, such as cell cycle arrest or apoptosis.

While the broader class of indazole derivatives has been a subject of scientific inquiry, with various studies exploring the biological activities of different analogues, the specific compound of interest, this compound, has not been individually characterized in the requested contexts. Therefore, in adherence to the strict focus on this sole compound, the requested article cannot be generated at this time due to the absence of specific and relevant research findings.

Computational Chemistry and Molecular Modeling in the Research of 6 Fluoro 4 Methoxy 1h Indazol 3 Amine

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational methods used to predict how a molecule, such as a derivative of 6-Fluoro-4-methoxy-1H-indazol-3-amine, might bind to a specific protein target. These approaches are fundamental to modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify promising drug candidates.

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govrsc.org This technique helps elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of a biological target. derpharmachemica.com The strength of this interaction is often quantified by a docking score or binding energy, with more negative values indicating a more favorable and stable binding. tandfonline.com

Studies on various indazole derivatives have successfully used molecular docking to understand their binding mechanisms with a range of protein targets. For instance, docking analyses of 3-carboxamide indazoles against a renal cancer receptor (PDB ID: 6FEW) identified key interactions with amino acid residues like ASP784, LYS655, and MET699. nih.gov Similarly, the binding modes of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione (B104310) reductase (TryR) were predicted to be thermodynamically favorable, which correlated well with their observed biological activity. tandfonline.com In another example, docking studies on substituted indazoles with the breast cancer target aromatase enzyme (PDB ID: 3EQM) revealed that interactions with residues such as Arg115 and Met374 are crucial for binding. derpharmachemica.com

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Reference |

| 3-Carboxamide indazoles | Renal Cancer Receptor | 6FEW | ASP784, LYS655, MET699, GLU672 | nih.gov |

| Substituted indazoles | Aromatase Enzyme | 3EQM | Arg115, Met374, Ala306, Thr310 | derpharmachemica.com |

| 3-chloro-6-nitro-1H-indazoles | Trypanothione Reductase (TryR) | 2JK6 | Not specified | tandfonline.com |

| 1-trityl-5-azaindazoles | PBR and MDM2-p53 | 1EQ1, 1RV1 | LEU43, GLN109, ILE141 (PBR); GLN72, HIS73 (MDM2) | jocpr.com |

Virtual screening utilizes docking and other computational methods to search large databases of chemical compounds for molecules that are likely to bind to a drug target. This approach allows researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and biological testing.

Fragment-based virtual screening, for example, has been successfully used to design and identify novel indazole derivatives as potent inhibitors of histone deacetylases (HDACs). nih.gov This strategy led to the synthesis of compounds with significant inhibitory activity against HDAC1, HDAC2, and HDAC8. nih.gov Structure-guided drug design and high-throughput screening have also facilitated the discovery of indazole derivatives targeting epidermal growth factor receptor (EGFR) kinases and other important therapeutic targets. nih.gov By evaluating vast chemical spaces in silico, these methods accelerate the identification of novel and potent indazole analogues, significantly streamlining the early phases of drug development. acs.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties that govern activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding the design of more effective therapeutic agents. nih.gov

QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with 2D structural descriptors, such as molecular weight, lipophilicity (logP), and topological indices. 3D-QSAR models, on the other hand, use 3D descriptors derived from the molecule's spatial arrangement, such as steric and electrostatic fields.

Numerous studies have successfully developed robust QSAR models for indazole derivatives. For a series of 109 indazole derivatives investigated as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated with a high correlation coefficient (r²) of 0.9512 and strong predictive power (pred_r² = 0.8661). growingscience.com For the same series, a 3D-QSAR model also demonstrated good statistical significance. growingscience.comgrowingscience.com In another study focusing on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, Field and Gaussian-based 3D-QSAR models were developed to provide a structural framework for designing new inhibitors. nih.gov

The reliability of QSAR models is assessed using several statistical metrics. A high squared correlation coefficient (r²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q² or r²cv) confirms the model's internal predictive ability. The external predictive power is evaluated using a test set of compounds, measured by the predictive r² (pred_r²). nih.gov

Table 2: Statistical Validation of QSAR Models for Indazole Derivatives

| Indazole Series Target | QSAR Model Type | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Reference |

| TTK Inhibitors | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 | growingscience.com |

| SAH/MTAN Inhibitors | 2D-QSAR (GA-MLR) | 0.852 (explains variance) | 0.781 (predicts variance) | 0.685 | nih.gov |

| GSK3β Inhibitors | 2D/3D-QSAR | Significant | Not specified | Not specified | researchgate.net |

| Anti-inflammatory | 2D-QSAR (MR) | 0.8570 | 0.7703 | ~0.61 | researchgate.net |

A key outcome of QSAR analysis is the identification of physicochemical descriptors that significantly influence biological activity. acs.org These descriptors can be electrostatic, steric, hydrophobic, or topological in nature. nih.gov For instance, in the 2D-QSAR study of indazole-based TTK inhibitors, descriptors related to molecular connectivity (chi4) and the count of specific atom paths (T_2_N_3, T_2_O_5) were found to contribute positively to the anticancer activity. growingscience.com

3D-QSAR studies generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov For HIF-1α inhibitors, steric and electrostatic maps helped to understand the variability in compound activity and provided a clear guide for structural modifications. nih.gov Similarly, a 3D-QSAR analysis of GSK3β inhibitors identified electrostatic potential and hydrophobicity as important descriptors for determining biological activity. researchgate.net This information is invaluable for medicinal chemists, as it provides rational guidance for modifying lead compounds to achieve higher potency.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.govudel.edu This technique is used to assess the stability of the predicted binding pose from docking, observe conformational changes in the protein and ligand, and analyze the persistence of key interactions within a simulated physiological environment. nih.govresearchgate.net

MD simulations have been applied to study the stability of indazole derivatives within the active sites of their target proteins. In a study of a potent indazole derivative targeting HIF-1α, MD simulations confirmed that the compound remained stable in the active site throughout the simulation, validating the docking results. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over time; a stable RMSD trajectory suggests a stable binding complex. nih.gov By providing insights into the dynamic behavior of the ligand-receptor complex, MD simulations complement other computational methods and enhance confidence in the predicted binding modes, ultimately supporting the rational design of more effective inhibitors. tandfonline.comnih.gov

Ligand-Target Stability and Conformational Dynamics

Understanding the stability of a ligand-target complex and the conformational dynamics is fundamental to predicting the efficacy of a potential drug molecule. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By simulating the behavior of the ligand-target complex in a biologically relevant environment, researchers can assess the stability of the binding pose, identify key intermolecular interactions, and explore the conformational changes that occur upon binding.

While specific MD simulation studies on this compound are not extensively documented in the available literature, the principles of such analyses are well-established. For the closely related Schiff base derivatives of 6-fluoro-1H-indazol-3-amine, meticulous conformational analyses have been performed to identify their most stable structures. researchgate.netderpharmachemica.com These studies are foundational for subsequent docking and dynamic simulations. Such analyses typically involve exploring the potential energy surface of the molecule to find low-energy conformers that are likely to be biologically active. The stability of a ligand within a protein's binding pocket is often characterized by the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable binding is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains in its initial binding pose.

Binding Free Energy Calculations (e.g., MM-GBSA)

Accurately predicting the binding affinity between a ligand and its target is a primary goal of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. This method combines the molecular mechanics energies of the complex with a continuum solvent model to estimate the free energy of binding.

The MM-GBSA calculation involves several energy components:

ΔE_internal: The change in internal energy (bond, angle, and dihedral energies).

ΔE_electrostatic: The change in electrostatic energy.

ΔE_vdw: The change in van der Waals energy.

ΔG_polar: The polar contribution to the solvation free energy.

ΔG_nonpolar: The nonpolar contribution to the solvation free energy.

The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = ΔE_internal + ΔE_electrostatic + ΔE_vdw + ΔG_polar + ΔG_nonpolar

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the properties of molecules, including their geometry, electronic structure, and reactivity. DFT calculations have been instrumental in characterizing various indazole derivatives. nih.gov

Electronic Properties (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies that the molecule is more reactive and can be easily excited. nih.gov

For Schiff base derivatives of 6-fluoro-1H-indazol-3-amine, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine their electronic properties. researchgate.netderpharmachemica.com These studies revealed that charge transfer occurs within the molecules, a key aspect of their potential biological activity. researchgate.netderpharmachemica.com The HOMO-LUMO energy gap provides insights into the molecule's ability to donate or accept electrons, which is crucial for its interaction with biological targets.

Table 1: Frontier Orbital Energies and Related Properties of a 6-Fluoro-1H-indazol-3-amine Derivative (Illustrative)

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.8 |

| E_LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

| Chemical Hardness | 2.3 |

| Chemical Softness | 0.43 |

| Electronegativity | 3.5 |

Note: This data is illustrative and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine, MEP analysis was performed using DFT methods. researchgate.netderpharmachemica.com These analyses help in understanding the sites where the molecule is likely to interact with its biological target through electrostatic interactions. The MEP map can guide the design of new derivatives with improved binding affinity by modifying the electrostatic properties of the molecule.

Theoretical Tautomerism and Conformational Analysis

Indazole derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, which can significantly influence their biological activity. nih.govresearchgate.net Theoretical calculations are essential for determining the relative stability of these tautomers. researchgate.net DFT and other quantum chemical methods can predict the energies of different tautomers, providing insights into which form is likely to predominate under physiological conditions. nih.govresearchgate.net

Conformational analysis is another critical aspect of molecular modeling, as the three-dimensional shape of a molecule is crucial for its interaction with a target. For derivatives of 6-fluoro-1H-indazol-3-amine, conformational analysis has been performed to identify the most stable (lowest energy) conformation. researchgate.netderpharmachemica.com This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target.

While a specific pharmacophore model for this compound has not been detailed, the general approach involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. researchgate.net This model can then be used as a 3D query to screen large compound libraries for new molecules with the potential to bind to the same target. Given that many indazole derivatives are known to be kinase inhibitors, pharmacophore models often include features that can interact with the highly conserved ATP-binding pocket of kinases. nih.gov

In Vitro Metabolic Profiling and Biotransformation Pathways of 6 Fluoro 4 Methoxy 1h Indazol 3 Amine Analogues

Phase I Metabolic Transformations using Human Liver Microsomes (HLM) or Hepatocytes

Phase I metabolism typically involves the introduction or unmasking of functional groups, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups, onto the parent molecule. nih.gov This process generally increases the polarity of the compound, preparing it for subsequent Phase II conjugation or direct excretion. For indazole-based compounds, Phase I transformations are diverse and are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. unl.edunih.gov Key observed pathways for indazole analogues in HLM incubations include hydroxylation, oxidative defluorination, hydrolysis, dehydrogenation, and N-dealkylation. nih.gov

Hydroxylation is a common and often major metabolic pathway for many indazole-containing synthetic cannabinoids. nih.gov In studies using human liver microsomes, the addition of a hydroxyl group (an increase of 16 Da in mass) to the parent compound is frequently observed. nih.gov This reaction can occur at various positions on the molecule, including aliphatic side chains and the core indazole ring structure. The specific site of hydroxylation, or regioselectivity, is determined by the substrate's structure and its fit within the active site of the metabolizing CYP isozyme.

For example, in the metabolism of indazole-3-carboxamide analogues, hydroxylation has been noted on pentenyl side chains. nih.gov The precise location of the hydroxyl group can often be inferred from mass spectrometry fragmentation patterns. Further metabolism of these hydroxylated metabolites can also occur, leading to dihydroxylated products or subsequent oxidation. nih.govfrontiersin.org

Table 1: Observed Hydroxylation Metabolites in Indazole Analogues

| Parent Compound Class | Metabolic Reaction | Resulting Metabolite | Analytical Observation |

|---|---|---|---|

| Indazole-3-carboxamides | Aliphatic Hydroxylation | Hydroxylated pentenyl side chain metabolites | Mass increase of 16 Da; Characteristic fragment ions in MS/MS |

Data synthesized from referenced research findings. nih.govfrontiersin.org

The presence of a fluorine atom, as in 6-Fluoro-4-methoxy-1H-indazol-3-amine, introduces the possibility of specific metabolic pathways, including oxidative defluorination. This biotransformation involves the replacement of a fluorine atom with a hydroxyl group, a reaction also mediated by CYP enzymes. nih.gov Studies on other fluorinated indazole compounds, such as 6-fluoro-1H-indazole, have shown that this pathway can lead to the formation of reactive quinone methide intermediates via an arene oxide. jst.go.jp

For some fluorinated synthetic cannabinoids, oxidative defluorination has been identified as a key metabolic route. nih.gov This process is significant as it not only alters the pharmacological profile of the molecule but can also be a bioactivation pathway, potentially leading to the formation of toxic metabolites. The initial step is often a CYP-catalyzed oxidation of the carbon atom to which the fluorine is attached. nih.gov

Other oxidative pathways beyond simple hydroxylation are also common. For instance, the oxidation of a double bond in a side chain can lead to the formation of a dihydrodiol metabolite. nih.gov

For indazole analogues that contain ester or amide linkages, hydrolysis is a significant metabolic pathway. nih.gov This reaction is catalyzed by various hydrolases, such as esterases and amidases, which are present in human liver microsomes. The process involves the cleavage of the ester or amide bond, typically resulting in the formation of a carboxylic acid metabolite. nih.gov

In studies of indazole-3-carboxamide derivatives, both terminal amide and ester hydrolysis have been observed. nih.gov These reactions lead to metabolites that are significantly more polar than the parent drug, facilitating their elimination. For example, the hydrolysis of an amide linkage in ADB-BUTINACA yields a corresponding carboxylic acid metabolite (A7, m/z 332.1969), while ester hydrolysis in MDMB-4en-PINACA produces a similar acidic metabolite (B10, m/z 344.1969). nih.gov These acidic metabolites can then undergo further Phase I or Phase II transformations. nih.gov

Dehydrogenation, the removal of hydrogen atoms, is another observed Phase I transformation for indazole-related structures. nih.gov This can result in the formation of a new double bond or the oxidation of a secondary alcohol to a ketone. In the metabolic profiling of certain indazole analogues, metabolites corresponding to dehydrogenation and subsequent oxidation to a ketone have been identified. nih.gov

For example, the indoline ring of the drug indapamide is known to undergo CYP3A4-mediated dehydrogenation to form an indole (B1671886) metabolite in human liver microsomes. nih.gov This "aromatase" activity highlights a potential pathway for indazole analogues with similar substructures. Further oxidation of hydroxylated intermediates can also lead to the formation of ketone and carboxylate metabolites. nih.gov

Table 2: Key Oxidative and Hydrolytic Phase I Pathways for Indazole Analogues

| Metabolic Pathway | Enzyme Class | Substrate Moiety | Common Product |

|---|---|---|---|

| Oxidative Defluorination | Cytochrome P450 | Fluoro-substituted aromatic ring | Hydroxylated analogue, potential for reactive intermediates |

| Hydrolysis | Esterases, Amidases | Ester or Amide Linkage | Carboxylic Acid Metabolite |

Data synthesized from referenced research findings. nih.govnih.govjst.go.jp

N-dealkylation is a common metabolic reaction for compounds containing substituted amine groups and is a recognized pathway for indazole derivatives. nih.govmdpi.com This CYP-mediated reaction involves the removal of an alkyl group attached to a nitrogen atom. The process is initiated by the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that then spontaneously cleaves to yield a dealkylated amine and a corresponding aldehyde or ketone. mdpi.com

The indazole scaffold has two nitrogen atoms (N1 and N2) that can be substituted, and N-dealkylation can occur at either position depending on the specific analogue and the enzymes involved. nih.govnih.gov The ease of C-N bond cleavage can depend on the nature of the alkyl group, with methine carbons being cleaved more readily than methylene or methyl carbons. mdpi.com

Phase II Metabolic Transformations (e.g., Glucuronidation)

Following Phase I reactions, the modified, more polar metabolites, or parent drugs that already possess a suitable functional group, can undergo Phase II conjugation. nih.gov These reactions involve the attachment of endogenous, highly polar molecules to the drug, which drastically increases water solubility and facilitates excretion. The most common Phase II reaction is glucuronidation. nih.govresearchgate.net

For indazole analogues, N-glucuronidation is a predominant metabolic pathway. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes located in the endoplasmic reticulum. nih.gov The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a nucleophilic heteroatom, such as a nitrogen on the indazole ring. researchgate.net

Reaction phenotyping has revealed that the N-glucuronidation of indazole derivatives is predominantly catalyzed by the UGT1A family of enzymes, including UGT1A1, UGT1A3, UGT1A9, and the intestine-specific UGT1A10. nih.govnih.gov This pathway can be very efficient and, in some cases, represents the major clearance mechanism for indazole-based compounds. nih.gov The high rate of glucuronidation can sometimes limit the oral bioavailability of these compounds due to extensive metabolism in the liver and intestine. nih.gov

Table 3: UGT Isozymes Involved in Indazole N-Glucuronidation

| UGT Isozyme | Location/Role | Contribution to Indazole Metabolism |

|---|---|---|

| UGT1A1 | Liver | Contributes to the formation of N-glucuronide metabolites |

| UGT1A3 | Liver | Contributes to the formation of N-glucuronide metabolites |

| UGT1A9 | Liver, Kidney | Contributes to the formation of N-glucuronide metabolites |

| UGT1A10 | Intestine | Potential for significant first-pass intestinal metabolism |

Data synthesized from referenced research findings. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ADB-BUTINACA |

| MDMB-4en-PINACA |

| 5-fluoro BZO-POXIZID |

| Indapamide |

Identification and Characterization of Metabolites using High-Resolution Mass Spectrometry

The elucidation of metabolic pathways for novel compounds heavily relies on advanced analytical techniques, with high-resolution mass spectrometry (HRMS) being a cornerstone technology. Coupled with liquid chromatography (LC), HRMS enables the separation, detection, and structural characterization of metabolites from complex biological matrices such as human liver microsomes.

In the context of indazole derivatives, in vitro studies typically involve incubating the parent compound with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. Following incubation, the samples are analyzed by LC-HRMS. The high mass accuracy of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition of metabolites, providing a crucial first step in their identification.

Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, yielding characteristic product ions that provide structural information. By comparing the fragmentation patterns of the metabolites to that of the parent drug, researchers can pinpoint the site of metabolic modification. For instance, a mass shift of +15.9949 Da is indicative of hydroxylation, a common metabolic reaction.

While specific studies on this compound are not publicly available, research on structurally related indazole-containing compounds, such as certain synthetic cannabinoids, has identified several key biotransformations. These studies serve as a valuable reference for predicting the metabolic fate of other indazole analogues.

Comparative Metabolism Studies of Indazole Derivatives

Comparative metabolism studies are instrumental in understanding how structural modifications to a parent molecule influence its metabolic profile. By comparing the metabolism of different indazole derivatives, researchers can identify metabolically labile sites and design new analogues with improved pharmacokinetic properties.

For fluorinated compounds, the position of the fluorine atom can significantly impact metabolic pathways. Fluorine is a strong electron-withdrawing group and can block potential sites of metabolism or alter the electronic properties of the molecule, thereby influencing enzyme-substrate interactions. For example, studies on fluorinated analogues of synthetic cannabinoids have shown that fluorination can lead to different patterns of oxidized metabolites compared to their non-fluorinated counterparts. researchgate.net

The presence of a methoxy (B1213986) group, as in this compound, also presents a potential site for metabolism. O-demethylation is a common metabolic pathway for compounds containing methoxy moieties, catalyzed by CYP enzymes.

Based on the metabolism of other indazole derivatives, the following table summarizes the expected major and minor metabolites for analogues of this compound.

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent Drug (Da) |

| M1 | Hydroxylation on the indazole ring | +15.9949 |

| M2 | O-Demethylation | -14.0157 |

| M3 | N-Glucuronidation | +176.0321 |

| M4 | Sulfation | +79.9568 |

| M5 | Dehydrogenation | -2.0156 |

This table is predictive and based on common metabolic pathways for indazole derivatives.

Prediction of Metabolic Fate and Potential Bioactivation Routes

In the absence of direct experimental data, computational tools and predictive models play a crucial role in forecasting the metabolic fate of new chemical entities. Software such as BioTransformer can predict the metabolic transformations of small molecules based on a combination of machine learning and knowledge-based systems. nih.govbiotransformer.ca These tools can provide a preliminary assessment of the likely metabolites and the enzymes involved in their formation.

For this compound analogues, predictive models would likely highlight several potential metabolic pathways:

Phase I Metabolism: The primary routes of phase I metabolism are anticipated to be oxidation reactions catalyzed by CYP enzymes. Hydroxylation of the indazole ring is a probable pathway, as is the O-demethylation of the methoxy group. The presence of the fluorine atom may influence the regioselectivity of hydroxylation.

Phase II Metabolism: Following phase I metabolism, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions. The amine group at the 3-position of the indazole ring is a likely site for N-glucuronidation, a common pathway for primary amines. The hydroxylated metabolites can also be conjugated with glucuronic acid or sulfate.

Potential Bioactivation Routes:

Bioactivation is the process by which a chemically stable compound is metabolized to a reactive electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. For aromatic amines, a potential bioactivation pathway involves N-hydroxylation followed by further activation to a reactive nitrenium ion. While there is no direct evidence for this pathway for this compound, it is a theoretical possibility that warrants consideration in preclinical safety assessments. The electron-withdrawing fluorine atom and the electron-donating methoxy and amine groups could influence the likelihood of such bioactivation pathways.

Future Research Directions and Therapeutic Advancement of 6 Fluoro 4 Methoxy 1h Indazol 3 Amine

Exploration of Novel Biological Targets for Indazole Derivatives

Indazole derivatives are well-established as potent inhibitors of various protein kinases. nih.gov Research has extensively documented their activity against targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Anaplastic Lymphoma Kinase (ALK). nih.govbenthamdirect.comrsc.org However, the structural versatility of the indazole nucleus allows for its application against a broader range of biological targets.

Future exploration is directed towards identifying novel targets beyond kinases. One area of interest is the inhibition of enzymes crucial for pathogen survival. For instance, studies have investigated indazole derivatives as inhibitors of Leishmania infantum trypanothione (B104310) reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress. nih.gov Another emerging target is glutamate racemase, a key enzyme in bacterial peptidoglycan synthesis, where indazole compounds have shown promise as potential antibacterial agents. researchgate.net Additionally, indazole-based compounds have been evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), which is vital for T-cell signaling and represents a target for T-cell malignancies. nih.gov

The table below summarizes some of the kinase targets inhibited by various indazole derivatives, showcasing the scaffold's broad applicability.

| Compound Class | Target Kinase(s) | Key Findings |

| 1H-indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | Methoxy (B1213986) substitution at the 5-position of the indazole ring enhanced potency, with IC50 values as low as 0.35 µM. nih.gov |

| 1H-indazole derivatives | Fibroblast Growth Factor Receptors (FGFR1-3) | Fragment-led design identified inhibitors with IC50 values in the low micromolar range and excellent ligand efficiencies. nih.gov |

| 3-Aminoindazole derivatives | Anaplastic Lymphoma Kinase (ALK) | The derivative entrectinib showed high potency against ALK with an IC50 value of 12 nM. nih.gov |

| Indazole-pyrimidine hybrids | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Sulfonamide substitutions resulted in enhanced activity, with IC50 values as low as 34.5 nM, comparable to the drug pazopanib. nih.gov |

Development of Multi-Targeting Indazole Compounds

The complexity of diseases like cancer and Alzheimer's, which often involve multiple pathological pathways, has spurred the development of multi-target drugs. nih.govnih.gov Indazole derivatives are well-suited for this approach due to their ability to be chemically modified to interact with different biological targets.

In oncology, researchers have designed 3-substituted indazole derivatives to simultaneously inhibit FGFR1 and Discoidin Domain Receptor 2 (DDR2), two important kinases implicated in lung squamous cell carcinoma. nih.gov This dual-inhibition strategy aims to overcome the heterogeneity of the disease and provide a more effective treatment. Similarly, other indazole derivatives have been developed as multi-target receptor tyrosine kinase (RTK) inhibitors, potently targeting VEGFR-2, Tie-2, and EphB4 simultaneously, which are all involved in angiogenesis. nih.gov

In the context of neurodegenerative diseases, a new family of 5-substituted indazole derivatives has been developed with a multitarget profile for Alzheimer's disease. nih.gov These compounds are designed to act as both cholinesterase (AChE/BuChE) and BACE1 inhibitors, addressing both symptomatic and disease-modifying aspects of the condition. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of indazole-based drugs. These computational tools can accelerate the process by predicting the biological activities of novel compounds, optimizing their pharmacokinetic properties, and identifying new therapeutic targets.

Strategies for Enhancing Bioavailability and Pharmacokinetic Properties in Preclinical Candidates

A significant hurdle in drug development is achieving favorable pharmacokinetic properties, including good oral bioavailability. ijnrph.com Many promising indazole derivatives face challenges related to poor solubility or rapid metabolism. nih.gov Preclinical pharmacokinetic studies are essential to identify and address these issues early in the development pipeline. nih.govproventainternational.com

Strategies to enhance the bioavailability of indazole compounds include:

Structural Modification: Introducing specific functional groups can improve solubility and metabolic stability. For example, tempering the polarity of lipophilic acids and incorporating 3-fluoroindazole motifs has been shown to increase oral bioavailability. nih.gov

Formulation Design: Advanced formulation techniques, such as solid dispersions and lipid-based drug delivery systems, are being explored to improve the dissolution and absorption of poorly soluble drugs. ijnrph.com

Prodrug Strategies: Converting the active drug into a prodrug can overcome issues of poor absorption. The prodrug is designed to be metabolized into the active form after administration. ijnrph.com

Non-compartmental analysis of plasma concentration-time data is used to calculate key pharmacokinetic parameters like half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC), which are critical for evaluating a drug candidate's potential. frontiersin.org

The table below shows preclinical pharmacokinetic data for a novel indolone derivative, Indo5, illustrating the type of analysis performed for drug candidates.

| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (20 mg/kg) |

| Cmax (ng/ml) | 1,565.3 ± 286.2 | 54.7 ± 10.4 |

| Tmax (h) | 0.017 (1 min) | 2.0 ± 0.48 |

| AUC0–∞ (ng/ml*h) | 215.1 ± 38.6 | 342.1 ± 102.5 |

| t1/2 (h) | 1.1 ± 0.14 | 10.1 ± 2.6 |

| Absolute Bioavailability | - | 1.59% |

| Data adapted from a study on the indolone derivative Indo5, a selective inhibitor of c-Met and Trks. frontiersin.org |

Application of Advanced Synthetic Technologies in Indazole Synthesis

The synthesis of the indazole core and its derivatives is a central focus of medicinal chemistry. nih.govnih.govresearchgate.net Traditional batch synthesis methods often face challenges related to safety, scalability, and efficiency. mdpi.com Modern synthetic technologies are being applied to overcome these limitations and facilitate the rapid production of diverse indazole libraries.

Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. Flow chemistry offers enhanced safety, improved reproducibility, and greater scalability. acs.orgresearchgate.net It has been successfully utilized to synthesize a range of substituted indazoles, including 3-amino analogues, by enabling reactions at elevated temperatures and pressures in a controlled manner. acs.orgacs.org

Photoredox Catalysis: Harnessing the energy of visible light, photoredox catalysis allows for the formation of chemical bonds under mild conditions, reducing the need for harsh reagents. d-nb.info This technology has been applied to the synthesis of indazolo[2,3-a]quinolines and 3-alkenyl-2H-indazoles, demonstrating its versatility in constructing complex indazole-based scaffolds. nih.govacs.orgresearchgate.net

These advanced methods not only improve the efficiency of synthesizing known compounds but also open up new avenues for creating novel indazole derivatives that were previously difficult to access. acs.org

Investigation of 6-Fluoro-4-methoxy-1H-indazol-3-amine in Emerging Therapeutic Areas

While oncology is a primary area of focus for indazole derivatives, their diverse biological activities make them promising candidates for other diseases. chemimpex.com The unique electronic properties conferred by the fluoro and methoxy groups on this compound make it and its derivatives particularly interesting for exploration in emerging therapeutic fields.

Neurodegenerative Diseases: Indazole derivatives are being investigated for their potential to treat conditions like Alzheimer's disease. Research has focused on developing indazoles that can inhibit key enzymes such as BACE1 and cholinesterases. nih.gov The core structure of this compound could serve as a starting point for designing new modulators of neurological targets.

Inflammatory Disorders: The anti-inflammatory properties of indazole compounds have been noted in several studies. nih.govresearchgate.net Given the role of various kinases in inflammatory signaling pathways, indazole-based kinase inhibitors could be repurposed or specifically designed to treat inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Challenges and Opportunities in the Development of Indazole-Based Therapeutics

The development of indazole-based therapeutics is filled with both challenges and significant opportunities. The indazole nucleus is considered a "privileged scaffold" because of its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Opportunities:

Broad Therapeutic Potential: Indazoles have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govnih.govmdpi.com This versatility provides a vast field for future drug discovery.

Targeted Therapy: The scaffold is highly amenable to chemical modification, allowing for the fine-tuning of selectivity and potency, which is crucial for developing targeted therapies with fewer side effects. nih.govrsc.org

Overcoming Drug Resistance: Novel indazole derivatives are being developed to overcome resistance to existing therapies, particularly in cancer treatment. researchgate.net

Challenges:

Synthesis and Regioselectivity: The synthesis of specific indazole isomers (1H- or 2H-indazoles) can be challenging, requiring careful control of reaction conditions. nih.gov

Pharmacokinetic Profile: As with many heterocyclic compounds, achieving optimal drug-like properties, including solubility, metabolic stability, and oral bioavailability, remains a significant challenge. nih.gov

Selectivity: For targets like kinases, achieving high selectivity can be difficult due to the conserved nature of the ATP-binding site, potentially leading to off-target effects.

Despite these challenges, the continued innovation in synthetic chemistry, coupled with advanced computational tools and a deeper understanding of disease biology, promises a bright future for the development of therapeutics derived from this compound and the broader indazole family.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.